1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene chemical properties
1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene chemical properties
An In-depth Technical Guide to 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in advanced organic synthesis.
Core Chemical Identity and Physicochemical Properties
1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene is a bifunctional organic molecule. It incorporates an aryl bromide, a versatile handle for carbon-carbon bond formation, and a methallyl ether group. This combination makes it a valuable building block, particularly in the synthesis of complex molecular architectures where subsequent modifications of the ether or the aromatic ring are desired.
Nomenclature and Structural Information
-
IUPAC Name: 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene
-
Common Synonyms: 1-Bromo-4-(methallyloxy)benzene, p-Bromo-methallyloxybenzene
-
CAS Number: 5820-27-9[1]
-
Molecular Formula: C₁₀H₁₁BrO[2]
-
Molecular Weight: 227.10 g/mol
-
InChI Key: KHQSRDPRMBZDDT-UHFFFAOYSA-N[2]
Caption: 2D Structure of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene.
Physicochemical Data Summary
The following table summarizes key physicochemical properties. Experimental data for this specific compound is limited; therefore, some values are predicted based on computational models.
| Property | Value | Source |
| Monoisotopic Mass | 225.99933 Da | [2] |
| Predicted XlogP | 3.9 | [2] |
| Appearance | Colorless to pale yellow liquid | Typical for similar compounds[3] |
| Solubility | Moderately soluble in organic solvents (e.g., ethers, DMF, toluene); limited solubility in water. | [3] |
| Predicted Collision Cross Section ([M+H]⁺) | 141.2 Ų | [2] |
Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the aryl bromide and the methallyl ether.
Synthesis Pathway: Williamson Ether Synthesis
A standard and efficient method for preparing 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from 3-chloro-2-methyl-1-propene (methallyl chloride).
Caption: Workflow for the Williamson Ether Synthesis of the title compound.
Experimental Protocol: Synthesis of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 equiv.), anhydrous potassium carbonate (1.5 equiv.), and acetone or DMF as the solvent.
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add 3-chloro-2-methyl-1-propene (1.1 equiv.) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (for acetone) or to 60-70 °C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with 1M NaOH solution (to remove unreacted phenol) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Core Reactivity: A Tale of Two Moieties
The true synthetic power of this molecule lies in its capacity for selective transformations, primarily leveraging the aryl bromide for palladium-catalyzed cross-coupling reactions.
2.2.1. Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern synthetic chemistry.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester.[4][5] This reaction is a cornerstone of pharmaceutical and materials science synthesis.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[4][6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and a suitable phosphine ligand (e.g., PPh₃, SPhos, 2-6 mol%).[4][6]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water, via syringe.[4][6]
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[6]
B. Mizoroki-Heck Reaction
The Heck reaction facilitates the synthesis of substituted alkenes by coupling the aryl bromide with an alkene in the presence of a base.[7][8] This reaction forms a new carbon-carbon bond between the aryl carbon that was bonded to the bromine and one of the sp² carbons of the alkene.[9]
Experimental Protocol: Representative Mizoroki-Heck Reaction
-
Inert Atmosphere: In an oven-dried flask under an inert atmosphere, dissolve 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., tri(o-tolyl)phosphine, 4 mol%) in an anhydrous solvent like DMF or DMA.[7][10]
-
Base Addition: Add a base, such as triethylamine (Et₃N) or K₂CO₃ (1.5-2.0 equiv.).[7]
-
Reaction: Heat the reaction mixture to 100-140 °C for 12-24 hours.[10]
-
Workup and Purification: After cooling, dilute the mixture with diethyl ether and wash several times with water and brine to remove the high-boiling solvent. Dry the organic phase, concentrate, and purify by column chromatography.[7]
Spectroscopic and Analytical Profile
Characterization of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene relies on standard spectroscopic techniques. The following are predicted data based on its structure.
| Technique | Feature | Predicted Chemical Shift / Value |
| ¹H NMR | Aromatic Protons (AA'BB' system) | δ ≈ 6.8-6.9 ppm (d, 2H), δ ≈ 7.3-7.4 ppm (d, 2H) |
| -O-CH₂ - | δ ≈ 4.4 ppm (s, 2H) | |
| C=CH₂ (vinylic) | δ ≈ 4.9-5.0 ppm (two broad s, 2H) | |
| -CH₃ (methyl) | δ ≈ 1.8 ppm (s, 3H) | |
| ¹³C NMR | Aromatic C-Br | δ ≈ 113 ppm |
| Aromatic C-O | δ ≈ 158 ppm | |
| Aromatic C-H | δ ≈ 116, 132 ppm | |
| -O-C H₂- | δ ≈ 72 ppm | |
| C =CH₂ (quaternary) | δ ≈ 140 ppm | |
| C=C H₂ (vinylic) | δ ≈ 113 ppm | |
| -C H₃ (methyl) | δ ≈ 19 ppm | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z ≈ 226 and 228 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |
| IR Spectroscopy | Ar-O-C stretch | ~1240 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric) |
| C=C stretch (alkene) | ~1650 cm⁻¹ | |
| C=C stretch (aromatic) | ~1590, 1490 cm⁻¹ | |
| =C-H bend (alkene) | ~900 cm⁻¹ | |
| C-Br stretch | ~650-550 cm⁻¹ |
Safety, Handling, and Storage
Proper handling of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene is essential to ensure laboratory safety.
Hazard Identification
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[12][14] Do not eat, drink, or smoke when handling.[13]
-
Personal Protective Equipment (PPE):
Storage and Spill Management
-
Storage: Store in a cool, dry, and well-ventilated place.[13] Keep containers tightly sealed when not in use and protect them from physical damage.[12][13]
-
Spill Cleanup: In case of a spill, immediately clear the area.[12] Absorb the spill with an inert material such as sand, earth, or vermiculite.[12][13] Place the waste in a suitable, labeled container for disposal. Prevent spillage from entering drains or waterways.[12]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][14]
-
Skin Contact: Remove contaminated clothing immediately. Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[12][14]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[15]
-
Ingestion: Do NOT induce vomiting. Immediately give a glass of water. Call a Poison Control Center or doctor immediately.[13][15]
References
- 1-Bromo-4-butoxybenzene - Apollo Scientific. (n.d.).
- Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- 1-Bromo-4-(bromomethyl)-2-methoxybenzene Safety Data Sheets - Echemi. (n.d.).
- 1-Bromo-4-nitrobenzene - Novachem. (2024, February 14).
- 4 - SAFETY DATA SHEET. (2025, December 19).
- 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene - PubChemLite. (n.d.).
- Application Notes: Heck Reaction Conditions for 1-Bromo-4-propylsulfanylbenzene - Benchchem. (2025).
- 1-Bromo-4-(propan-2-yloxy)benzene - PubChem. (2025, September 15).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- CAS 2294-43-1: 1-bromo-4-(prop-2-en-1-yl)benzene - CymitQuimica. (n.d.).
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (2023, July 25).
- Technical Support Center: Troubleshooting Suzuki Reactions with 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene - Benchchem. (2025).
- 1-Bromo-4-[(2-methyl-2-propen-1-yl)oxy]benzene - Fluorochem. (n.d.).
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. PubChemLite - 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene (C10H11BrO) [pubchemlite.lcsb.uni.lu]
- 3. CAS 2294-43-1: 1-bromo-4-(prop-2-en-1-yl)benzene [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Bromo-4-(propan-2-yloxy)benzene | C9H11BrO | CID 228088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. dl.novachem.com.au [dl.novachem.com.au]
- 15. echemi.com [echemi.com]
